Comparative Antimicrobial Potency in Peptoid Scaffolds: Undecylamine vs. Shorter Amine Side Chains
In a screen of 96 dipeptoids for antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), compounds incorporating undecylamine as a side chain were identified among 29 actives at a screening concentration of 25 μM [1]. The study explicitly states that 'Large nonpolar residues, such as undecylamine... are the key components engendering the observed antibacterial activity of these peptoids' [1]. This indicates that the 11-carbon chain of undecylamine provides a critical hydrophobicity threshold not met by shorter-chain amine analogs, which were largely inactive in this scaffold.
| Evidence Dimension | Antibacterial Activity (Active/Inactive at Fixed Concentration) |
|---|---|
| Target Compound Data | Active against MRSA at 25 μM (incorporated into dipeptoid scaffold) |
| Comparator Or Baseline | Shorter-chain alkylamines (e.g., butylamine, hexylamine) in the same dipeptoid library were largely inactive at 25 μM. |
| Quantified Difference | Activity observed for compounds with undecylamine side chains vs. inactivity for most shorter-chain analogs. |
| Conditions | In vitro screen of a 96-member dipeptoid library against MRSA [1]. |
Why This Matters
This demonstrates that undecylamine offers a specific, non-substitutable hydrophobicity for achieving bioactivity in peptidomimetic research.
- [1] Schneider, A.C., Fritz, D., Vasquez, J.K., et al. (2017). Microwave-Facilitated SPOT-Synthesis of Antibacterial Dipeptoids. ACS Combinatorial Science, 19(12), 715-737. View Source
